

Physical and chemical properties of Methyl 6-chloro-5-nitronicotinate.

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Compound of Interest

Compound Name: *Methyl 6-chloro-5-nitronicotinate*

Cat. No.: *B045655*

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An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 6-chloro-5-nitronicotinate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and its role in the development of targeted therapies, particularly PARP inhibitors.

Chemical and Physical Properties

Methyl 6-chloro-5-nitronicotinate, with the CAS number 59237-53-5, is a pyridine derivative characterized by the presence of chloro, nitro, and methyl ester functional groups. These features make it a versatile building block in organic synthesis.

Physical Properties

The physical properties of **Methyl 6-chloro-5-nitronicotinate** are summarized in the table below. It is a solid at room temperature.[\[1\]](#)

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₅ ClN ₂ O ₄ | [2] [3] |
| Molecular Weight | 216.58 g/mol | [2] [3] |
| Melting Point | 76 °C | [4] |
| Boiling Point | 317.8 °C (Predicted) | [4] |
| Density | 1.5 g/cm ³ (Predicted) | [4] |
| Appearance | Solid | [1] |
| Water Solubility | 357.53 mg/L (Predicted) | [5] |

Chemical Properties

The chemical reactivity of **Methyl 6-chloro-5-nitronicotinate** is dictated by its functional groups. The electron-withdrawing nitro group and the chlorine atom make the pyridine ring susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions.

Spectral Data

While specific peak data from experimental spectra are not publicly available in comprehensive detail, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available from various chemical suppliers.[\[6\]](#)[\[7\]](#)[\[8\]](#) Researchers can typically request this information directly from the vendors. Based on the structure, the following spectral characteristics are expected:

- ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.
- ¹³C NMR: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-Cl stretching.

- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure. Predicted m/z values for various adducts are available.[\[9\]](#)

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

A general and efficient procedure for the synthesis of **Methyl 6-chloro-5-nitronicotinate** has been reported.[\[2\]](#)

Materials:

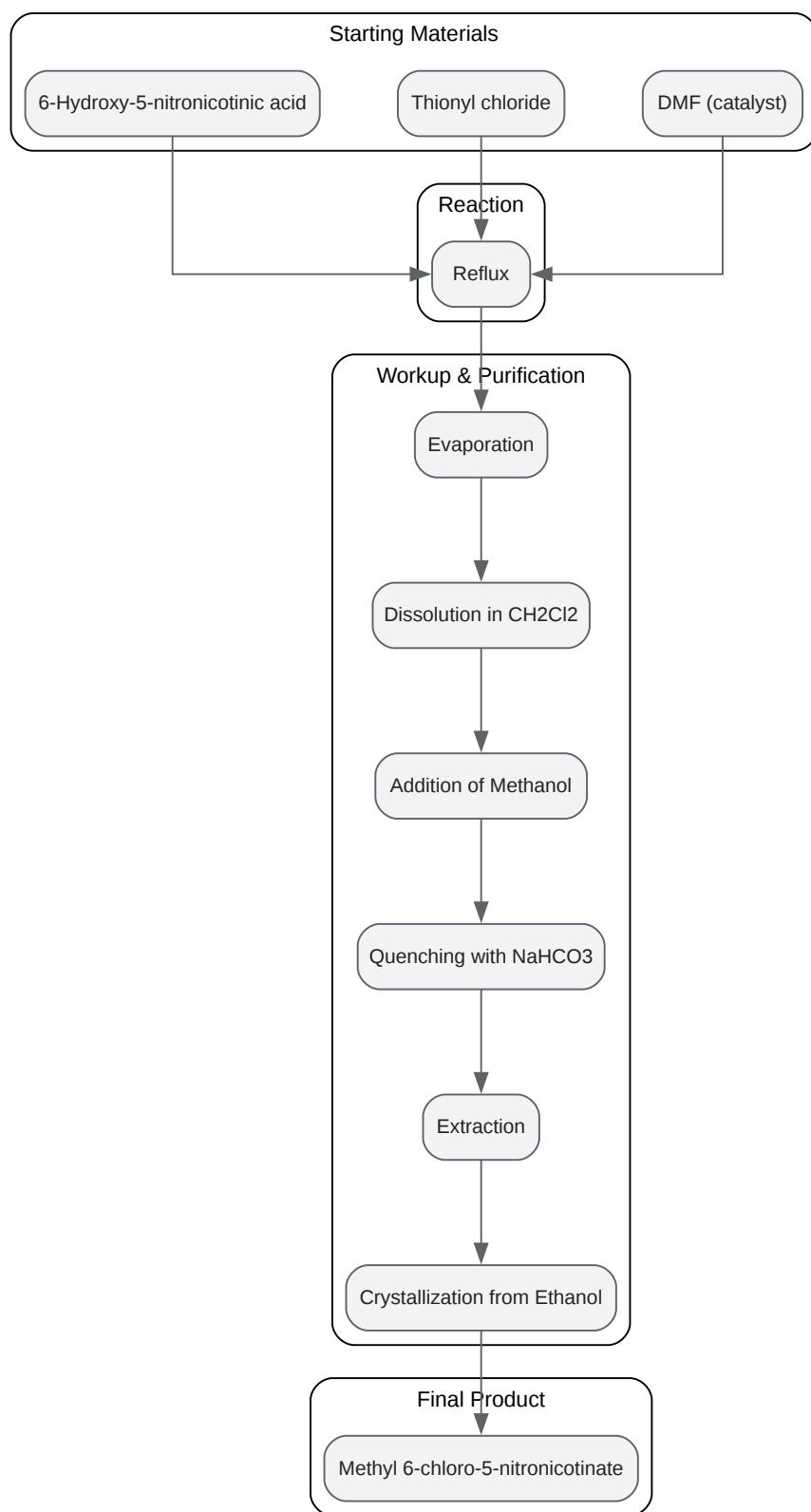
- 6-Hydroxy-5-nitronicotinic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Methanol (CH_3OH)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution
- Ethanol

Procedure:

- To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, a catalytic amount of N,N-dimethylformamide is added.
- The reaction mixture is heated to reflux.
- After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
- The residue is dissolved in dichloromethane and cooled.

- Methanol is slowly added to the cooled solution.
- The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.
- The organic layer is separated, dried, and concentrated.
- The crude product is purified by crystallization from ethanol to yield **Methyl 6-chloro-5-nitronicotinate**.

Below is a workflow diagram illustrating the synthesis process.

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Synthesis Workflow

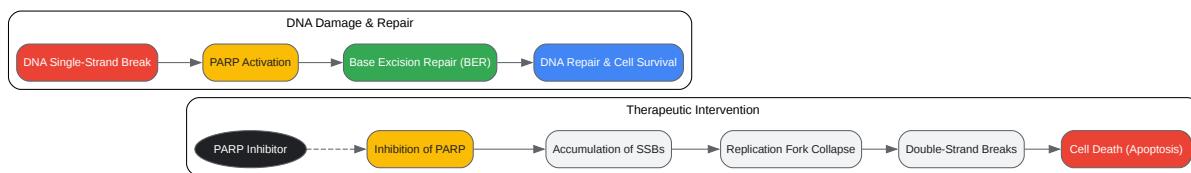
Role in Drug Development

Methyl 6-chloro-5-nitronicotinate is a valuable intermediate in the synthesis of more complex molecules with therapeutic applications. Its utility is particularly noted in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[\[2\]](#)

PARP Signaling Pathway and Therapeutic Intervention

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[\[10\]](#) In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (a pathway often impaired in cancers with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept is known as synthetic lethality.

The diagram below illustrates the central role of PARP in DNA repair and how its inhibition can be therapeutically exploited.



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PARP Inhibition Pathway

Safety and Handling

Methyl 6-chloro-5-nitronicotinate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.[11][12] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

Methyl 6-chloro-5-nitronicotinate is a chemical intermediate with significant potential in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable precursor for the development of novel therapeutics, particularly in the field of oncology. Further research into its applications and the development of derivatives may lead to the discovery of new and more effective drug candidates.

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